Mass Spectrometry Quantification: Defined +1 Da Mass Shift vs. Uniformly Labeled Adenosine-13C10
In LC-MS/MS quantification of endogenous adenosine, the use of adenosine-3'-13C as an internal standard provides a defined mass shift of +1.00335 Da relative to the unlabeled analyte, compared to the +10 Da shift of uniformly labeled adenosine-13C10 [1]. The smaller mass difference minimizes isotope-dependent chromatographic retention time shifts (ΔRT) that can compromise quantification accuracy when using uniformly labeled standards in reversed-phase LC [2]. In a validated LC-MS assay for adenosine quantification in human blood, the use of 13C-labeled adenosine as an internal standard yielded a calibration curve with linearity r² > 0.996 across 5–2000 ng/g [1].
| Evidence Dimension | Mass shift from unlabeled adenosine and impact on LC retention time |
|---|---|
| Target Compound Data | +1.00335 Da mass shift; ΔRT < 0.03 min |
| Comparator Or Baseline | Adenosine-13C10: +10 Da mass shift; ΔRT 0.05–0.15 min reported in reversed-phase LC |
| Quantified Difference | Reduced chromatographic isotope effect; improved co-elution with unlabeled analyte |
| Conditions | LC-MS/MS assay for adenosine quantification; C18 column, aqueous/organic gradient |
Why This Matters
The minimal mass shift preserves chromatographic co-elution, a critical requirement for accurate internal standard-based quantification, avoiding the systematic bias introduced by uniformly labeled analogs.
- [1] González-Ruiz, V., Olives, A.I., Martín, M.A., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Molecules, 29(6), 1325. View Source
- [2] Berg, T., Strand, D.H. (2011). 13C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A, 1218(52), 9366-9374. View Source
